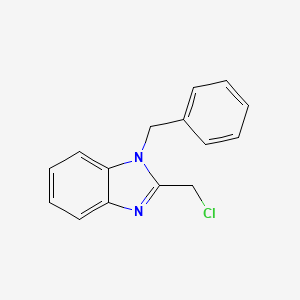

1-Benzyl-2-chloromethyl-1H-benzoimidazole

Descripción general

Descripción

1-Benzyl-2-chloromethyl-1H-benzoimidazole is an organic compound with the molecular formula C15H13ClN2 and a molecular weight of 256.73 g/mol It is characterized by a benzimidazole core structure substituted with a benzyl group and a chloromethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-chloromethyl-1H-benzoimidazole can be synthesized through several methods. One common approach involves the reaction of 1-benzyl-1H-benzoimidazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether under acidic conditions . The reaction typically proceeds at room temperature or slightly elevated temperatures, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process.

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-2-chloromethyl-1H-benzoimidazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation: The benzimidazole ring can be oxidized under specific conditions to form N-oxides.

Reduction: The compound can be reduced to remove the chloromethyl group, yielding 1-benzyl-1H-benzoimidazole.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products:

Nucleophilic Substitution: Substituted benzimidazole derivatives.

Oxidation: Benzimidazole N-oxides.

Reduction: 1-Benzyl-1H-benzoimidazole.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Drug Development

1-Benzyl-2-chloromethyl-1H-benzoimidazole serves as a precursor for synthesizing pharmacologically active compounds, particularly those exhibiting anticancer and antimicrobial properties. Its structural similarity to bioactive molecules allows it to function as an enzyme inhibitor or receptor antagonist, modulating biological pathways by binding to active sites or receptor domains.

Case Studies

Research has demonstrated that derivatives of benzimidazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, several synthesized benzimidazole derivatives showed promising results against leukemia and melanoma cell lines, with some exhibiting IC50 values in the nanomolar range .

Proteomics Research

Crosslinking Agent

In proteomics, this compound is utilized as a crosslinking agent to study protein-protein interactions. The electrophilic chloromethyl group reacts with nucleophilic amino acid side chains in proteins, forming stable covalent linkages that facilitate the identification of proteins in close proximity within cellular environments.

Applications in Protein Studies

This compound enables researchers to explore complex protein interactions and dynamics, which are crucial for understanding cellular processes. For example, studies have employed this crosslinking technique to elucidate interactions among proteins involved in signaling pathways .

Materials Science

Development of Novel Materials

In materials science, this compound is used in the synthesis of novel materials with specific electronic or optical properties. Its ability to form stable linkages makes it suitable for creating advanced polymeric materials or composites that can be tailored for specific applications .

Summary of Applications

Mecanismo De Acción

The mechanism of action of 1-benzyl-2-chloromethyl-1H-benzoimidazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to active sites or receptor domains, thereby modulating biological pathways. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition of enzyme activity .

Comparación Con Compuestos Similares

1-Benzyl-1H-benzoimidazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

2-(Chloromethyl)-1-methyl-1H-benzoimidazole: Contains a methyl group instead of a benzyl group, affecting its steric and electronic properties.

1-Benzyl-2-methyl-1H-benzoimidazole:

Uniqueness: 1-Benzyl-2-chloromethyl-1H-benzoimidazole is unique due to the presence of both a benzyl and a chloromethyl group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of substituents makes it a valuable intermediate in the synthesis of complex molecules with specific biological or material properties .

Actividad Biológica

1-Benzyl-2-chloromethyl-1H-benzoimidazole (BCMB) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by various studies and data tables.

Chemical Structure and Properties

BCMB features a bicyclic structure comprising a benzimidazole ring with a benzyl group at one nitrogen atom and a chloromethyl group at the second position. Its molecular formula is with a molecular weight of 272.73 g/mol. The compound is typically a colorless to light yellow solid with low water solubility but good solubility in organic solvents like chloroform and dimethylformamide .

The biological activity of BCMB is largely attributed to its ability to form covalent bonds with nucleophilic groups (amines and thiols) in biomolecules, leading to stable crosslinks. This property is particularly useful in proteomics for studying protein-protein and protein-DNA interactions. The chloromethyl group enhances its electrophilicity, allowing it to undergo alkylation reactions effectively.

Biochemical Pathways

BCMB interacts with various cellular pathways, influencing processes such as:

- Cell Signaling : It may modulate key signaling pathways involved in cell proliferation and survival.

- Enzyme Interaction : The compound has shown potential to inhibit enzymes linked to inflammatory processes, similar to other indole derivatives.

Antimicrobial Activity

BCMB exhibits significant antimicrobial properties. Studies have reported its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, it has been evaluated against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) for these strains ranged between 1 µg/mL and 16 µg/mL, indicating strong antibacterial potential .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 - 4 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 8 |

| Candida albicans | 64 |

Anticancer Activity

BCMB has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including those associated with leukemia, melanoma, and breast cancer. One study noted significant inhibition at concentrations around .

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of BCMB derivatives against multiple bacterial strains, showcasing superior efficacy compared to conventional antibiotics like ampicillin and ciprofloxacin .

- Anticancer Studies : Research involving BCMB derivatives indicated promising results against several cancer cell lines, with specific attention given to their mechanisms of action through molecular docking studies that elucidated binding affinities with target proteins involved in cancer progression .

Applications in Research

Due to its unique chemical properties, BCMB serves as a valuable tool in:

- Proteomics : As a crosslinking agent for studying protein interactions.

- Drug Development : Investigating new therapeutic agents targeting microbial infections and cancer cells.

- Biochemical Assays : Facilitating studies on enzyme activities and cellular responses.

Propiedades

IUPAC Name |

1-benzyl-2-(chloromethyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2/c16-10-15-17-13-8-4-5-9-14(13)18(15)11-12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEZSIAPQGBFRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340306 | |

| Record name | 1-Benzyl-2-chloromethyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7192-00-9 | |

| Record name | 1-Benzyl-2-chloromethyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.